molecular formula C18H16O6 B11984311 ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate

Katalognummer: B11984311
Molekulargewicht: 328.3 g/mol
InChI-Schlüssel: NVZFXJLHFYYEIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with the molecular formula C18H16O6, is characterized by the presence of a chromenyl group fused with a furan ring, making it a unique structure in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-methoxy-2-methyl-4H-chromen-4-one with furan-2-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)furan-2-carboxylate is unique due to its specific substitution pattern on the chromenyl and furan rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Eigenschaften

Molekularformel

C18H16O6

Molekulargewicht

328.3 g/mol

IUPAC-Name

ethyl 5-(7-methoxy-2-methyl-4-oxochromen-3-yl)furan-2-carboxylate

InChI

InChI=1S/C18H16O6/c1-4-22-18(20)14-8-7-13(24-14)16-10(2)23-15-9-11(21-3)5-6-12(15)17(16)19/h5-9H,4H2,1-3H3

InChI-Schlüssel

NVZFXJLHFYYEIH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(O1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.